4-Chloro-3-nitrobenzamide
Overview
Description
4-Chloro-3-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position
Scientific Research Applications
4-Chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
It has been used in the synthesis of analogs of serotonin transporter (sert) ligands , suggesting potential interactions with these targets.
Mode of Action
It’s known that the compound can form co-crystals with caffeine and methanol, involving a combination of molecular rotation and movement to form the necessary compression and expansion upon bending . This suggests that the compound may interact with its targets through similar mechanisms, potentially inducing conformational changes that affect their function.
Biochemical Pathways
Given its potential role in the synthesis of sert ligands , it may influence serotonin signaling pathways.
Result of Action
Its ability to form co-crystals with other compounds suggests it may induce structural changes in its targets, potentially affecting their function .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzamide can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus oxychloride as a reagent. This method involves the reaction of 4-chloro-3-nitrobenzoic acid with phosphorus oxychloride to form the corresponding nitrile, which is then hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Chloro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzonitrile
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 4-Chloro-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical propertiesFor instance, the presence of both chlorine and nitro groups allows for selective reactions that are not possible with other benzamide derivatives .
Properties
IUPAC Name |
4-chloro-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRJCDXGJRBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066086 | |
Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-06-0 | |
Record name | 4-Chloro-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloro-3-nitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127825 | |
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Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-nitrobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JS3WES3X | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main intermolecular interactions observed in the crystal structure of 4-Chloro-3-nitrobenzamide?
A1: The crystal structure of this compound reveals two primary intermolecular interactions: []
Q2: How do π–π interactions contribute to the stability of the this compound crystal structure?
A2: In addition to hydrogen bonding, π–π interactions between adjacent benzene rings further stabilize the crystal structure of this compound. The centroid-to-centroid distance between these rings is 3.803 Å, indicating a favorable stacking arrangement that contributes to overall crystal stability. []
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